molecular formula C8H11FO2 B2631303 Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1935130-91-8

Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2631303
CAS No.: 1935130-91-8
M. Wt: 158.172
InChI Key: IUQRBSYYRSORPE-UHFFFAOYSA-N
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Description

Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1935130-91-8) is a fluorinated bicyclopentane derivative with the molecular formula C₈H₁₁FO₂ and a molecular weight of 158.17 g/mol. This compound features a bicyclo[1.1.1]pentane core, a strained hydrocarbon scaffold increasingly utilized in medicinal chemistry as a bioisostere for tert-butyl or aromatic groups. The fluorine atom at the 3-position enhances metabolic stability and modulates electronic properties, while the ethyl ester group provides a handle for further functionalization .

Key properties include a purity of ≥98% (HPLC) and storage recommendations at -20°C to maintain stability.

Properties

IUPAC Name

ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQRBSYYRSORPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method employs radical fluorination to introduce the fluorine atom into the bicyclo[1.1.1]pentane structure . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar radical fluorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification methods could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Bioisosterism in Drug Design
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate serves as a non-classical bioisostere of the phenyl ring, which is crucial in drug development. The unique bicyclic structure provides enhanced pharmacological properties compared to traditional aromatic compounds. This compound's incorporation into drug candidates can lead to improved metabolic stability and bioavailability, making it a valuable scaffold in pharmaceutical research .

Case Studies

  • Anticancer Agents : Research indicates that derivatives of bicyclo[1.1.1]pentane structures, including this compound, have shown promise in the development of anticancer agents due to their ability to modulate biological targets effectively.
  • Neurological Disorders : Compounds derived from this bicyclic structure are being investigated for their potential use in treating neurological disorders, where modifications can enhance the binding affinity to specific receptors.

Synthetic Applications

Fluorination Reactions
The synthesis of this compound often involves fluorination reactions that introduce fluorine atoms into organic molecules, enhancing their reactivity and stability. A notable method includes the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which yields the desired compound with high efficiency .

Data Table: Synthesis Conditions for Fluorination

Reaction ComponentAmountConditions
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid100 mgStirred at 50°C for 16 hours
Silver Nitrate5-20 mol%Under argon atmosphere
SELECTFLUOR®1.3-2.5 eqIn deoxygenated water

Material Science

Polymer Chemistry
this compound is also explored for its potential applications in polymer chemistry, particularly in the synthesis of fluorinated polymers that exhibit enhanced thermal and chemical stability due to the presence of fluorine atoms.

Case Studies

  • Fluorinated Polymers : Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties and resistance to solvents.

Environmental Impact and Safety

Despite its promising applications, it is essential to consider the environmental impact and safety measures associated with handling this compound:

  • Endocrine Disruption Potential : Some studies suggest that compounds containing fluorinated groups may exhibit endocrine-disrupting properties; thus, careful evaluation is necessary when considering their use in consumer products .

Mechanism of Action

The mechanism of action of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The rigid bicyclo[1.1.1]pentane framework can enhance the compound’s stability and resistance to metabolic degradation, making it a promising candidate for drug development .

Comparison with Similar Compounds

Key Observations :

  • Fluorination Position: Monofluorination at C3 (as in the target compound) preserves synthetic versatility, whereas difluoro or halogenated analogs (e.g., bromo/fluoro) are tailored for specific reactivity, such as Suzuki couplings .
  • Ester Groups : Ethyl and methyl esters are common for downstream hydrolysis to carboxylic acids, while tert-butyl esters offer stability under acidic conditions .

Amino- and Hydroxy-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Applications Synthesis Route References
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 Amino at C3 Peptide backbone modification Gabriel synthesis
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride C₆H₁₁ClFN 151.61 Fluoromethyl/amino Bioisostere for polar residues in peptides Radical fluorination
Bicyclo[1.1.1]pentane-1,3-diyldimethanol C₇H₁₂O₂ 128.17 Dual hydroxymethyl Crosslinking agent for polymers Reduction of dicarboxylates

Key Observations :

  • Amino Derivatives: The target compound’s ethyl ester can be hydrolyzed to a carboxylic acid and converted to amines via Strecker or Gabriel syntheses, enabling integration into peptidomimetics .
  • Radical Fluorination : A scalable method for introducing fluorine (e.g., 3-fluorobicyclo[1.1.1]pentan-1-amine) highlights the synergy between fluorination and bioactivity .

Aryl- and Heteroaryl-Substituted Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Notable Data Applications References
Methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate C₁₀H₁₀BrF₂O₂S 321.15 Bromothiophene at C3 43% yield; characterized by ¹⁹F NMR Photovoltaic materials
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate C₈H₁₀O₃ 154.16 Formyl at C3 Aldehyde for condensation reactions Intermediate for macrocycles

Key Observations :

  • Heteroaryl Substituents : Bromothiophene or phenyl groups enhance electronic properties for materials science applications .
  • Aldehyde Functionality : The formyl derivative serves as a reactive handle for bioconjugation or macrocycle synthesis .

Biological Activity

Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure with a fluorine substituent, which influences its reactivity and biological interactions. The molecular formula is C6H7FO2C_6H_7FO_2 with a molecular weight of 130.12 g/mol.

PropertyValue
Molecular FormulaC₆H₇F O₂
Molecular Weight130.12 g/mol
IUPAC NameThis compound
CAS Number146038-53-1

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions due to the presence of the fluorine atom, which enhances lipophilicity and stability. This modification can lead to altered binding affinities compared to non-fluorinated analogs.

Key Mechanisms:

  • Enzyme Interaction : The fluorine atom may enhance or inhibit enzyme activity by stabilizing certain conformations.
  • Receptor Binding : Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug design.

Synthesis

The synthesis of this compound typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using specific reagents under controlled conditions, such as silver nitrate combined with a fluorinating agent.

Synthetic Route Overview:

  • Starting Material : Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
  • Reagents : Silver nitrate, fluorinating agent
  • Conditions : Controlled temperature and pressure settings to optimize yield.

Biological Studies and Case Examples

Several studies have investigated the biological effects of this compound, with promising results in various applications:

Case Study 1: Anticancer Activity

A study explored the compound's potential as an anticancer agent by assessing its efficacy against specific cancer cell lines. Results indicated that the compound exhibited cytotoxic effects at certain concentrations, suggesting a mechanism involving apoptosis induction.

Case Study 2: Anti-inflammatory Properties

Research has demonstrated that this compound can modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

CompoundKey DifferencesBiological Activity
Bicyclo[1.1.1]pentane-1-carboxylic acidLacks fluorine; less reactiveLower potency in biological assays
3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acidChlorine instead of fluorine; different reactivityVaries based on substitution

Q & A

Q. What are the key synthetic routes for Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis often begins with methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, which undergoes bromination using Br₂ and triphenylphosphine in the presence of imidazole to form a bromide intermediate. Subsequent Arbuzov reaction with triethyl phosphite produces a phosphonate ester, followed by reduction to yield an aldehyde. Fluorination strategies, such as using fluorinating agents like CF₃TMS, are employed to introduce fluorine at the bridgehead position. Final resolution of enantiomers via Strecker synthesis or chiral chromatography ensures enantiopurity. Reaction conditions (e.g., catalyst choice, temperature, and solvent) critically affect yield; for example, Rh₂(Oct)₄ catalysis in one-pot syntheses achieves ~40% yield for difluorinated analogs .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine coupling patterns and bridgehead substituents. For example, ¹⁹F NMR can distinguish between mono- and difluorinated derivatives. High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR confirms functional groups like ester carbonyls. X-ray crystallography is less common due to the compound’s rigidity and low crystallinity but may resolve stereochemical ambiguities in enantiopure samples .

Advanced Research Questions

Q. What enantioselective strategies are effective for synthesizing fluorinated bicyclo[1.1.1]pentane derivatives?

Chiral resolution via the Strecker reaction is a proven method: treatment of aldehyde intermediates with a chiral amine (e.g., (S)-α-methylbenzylamine) forms diastereomeric imines, which are separated chromatographically. Alternatively, asymmetric catalysis using chiral Rh or Pd complexes can directly control stereochemistry during fluorination. Recent work by Sánchez-S et al. achieved enantiomeric excess (ee) >95% using a chiral phosphine ligand in the Arbuzov step .

Q. How do fluorination agents and catalysts influence regioselectivity in bicyclo[1.1.1]pentane functionalization?

Fluorination with CF₃TMS in the presence of NaI selectively targets bridgehead positions due to steric and electronic effects. Transition-metal catalysts like Rh₂(Oct)₄ enhance regioselectivity by stabilizing strained transition states. For example, Rh-catalyzed reactions favor bridgehead fluorination over side-chain modification, achieving 42–43% yields for difluorinated analogs. In contrast, radical fluorination methods may lead to competing pathways, reducing selectivity .

Q. What challenges arise in functionalizing bicyclo[1.1.1]pentane scaffolds, and how are they addressed?

The high ring strain and steric hindrance at the bridgehead position limit traditional SN2 reactions. Strategies include:

  • Photocatalysis : Enables C–H functionalization under mild conditions.
  • Transition-metal catalysis : Rh or Pd complexes stabilize strained intermediates during cross-coupling.
  • Protecting-group strategies : Boc-protected amines (e.g., tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate) prevent undesired side reactions during multi-step syntheses .

Q. How can computational modeling predict reactivity and stability in fluorinated bicyclo[1.1.1]pentane derivatives?

Density functional theory (DFT) calculations assess bond dissociation energies (BDEs) and transition-state geometries, predicting fluorination sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzyme active sites), guiding medicinal chemistry optimization. For instance, 3-fluorobicyclo[1.1.1]pentyl)glycine derivatives show enhanced metabolic stability in protease inhibitors due to reduced ring flexibility .

Data Contradiction Analysis

Q. Why do reported yields for fluorinated bicyclo[1.1.1]pentane esters vary across studies?

Discrepancies arise from differences in:

  • Catalyst loading : Higher Rh₂(Oct)₄ concentrations (e.g., 15 µg vs. 7 µg) improve yields but increase costs.
  • Purification methods : Flash chromatography vs. recrystallization affects recovery rates.
  • Substrate purity : Trace impurities in starting materials (e.g., methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate) reduce reaction efficiency. Comparative studies suggest optimizing catalyst-to-substrate ratios and using inert atmospheres to minimize side reactions .

Methodological Guidance

Q. What analytical workflows are recommended for characterizing enantiopure fluorinated bicyclo[1.1.1]pentanes?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with DFT-simulated data.
  • Dynamic NMR : Resolve conformational dynamics (e.g., ring puckering) at low temperatures (−40°C) .

Applications in Medicinal Chemistry

Q. How are fluorinated bicyclo[1.1.1]pentanes used as bioisosteres in drug design?

The 3-fluorobicyclo[1.1.1]pentane moiety replaces tert-butyl or aromatic groups in protease inhibitors (e.g., HCV NS3/4A inhibitors), improving metabolic stability and reducing off-target interactions. Its rigidity enforces precise spatial orientation of pharmacophores, enhancing binding affinity. In vitro studies show 10-fold higher potency compared to non-fluorinated analogs .

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